tert-Butyl 3-ethynyl-4-methylbenzoate
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Overview
Description
tert-Butyl 3-ethynyl-4-methylbenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl group, an ethynyl group, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transesterification: Another method involves the transesterification of methyl or ethyl esters with tert-butyl alcohol under basic conditions using catalysts like sodium methoxide or potassium tert-butoxide.
Industrial Production Methods: Industrial production of tert-butyl esters often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-ethynyl-4-methylbenzoate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced using hydrogenation catalysts to yield saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated benzoates.
Substitution: Halogenated benzoates, nitrobenzoates.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethynyl-4-methylbenzoate involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 4-methylbenzoate: Similar structure but lacks the ethynyl group.
Methyl 4-tert-butylbenzoate: Similar structure but has a methyl ester instead of a tert-butyl ester.
tert-Butyl 4-ethynylbenzoate: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness:
- The presence of both the ethynyl and methyl groups on the benzene ring makes tert-butyl 3-ethynyl-4-methylbenzoate unique in terms of its reactivity and potential applications.
- The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C14H16O2 |
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Molecular Weight |
216.27 g/mol |
IUPAC Name |
tert-butyl 3-ethynyl-4-methylbenzoate |
InChI |
InChI=1S/C14H16O2/c1-6-11-9-12(8-7-10(11)2)13(15)16-14(3,4)5/h1,7-9H,2-5H3 |
InChI Key |
CFPUIQIANHSGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C#C |
Origin of Product |
United States |
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